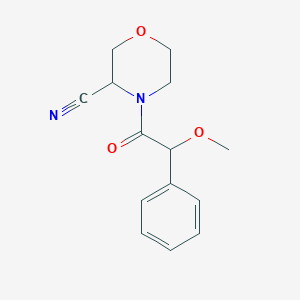
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(ethylthio)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(3-Cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(ethylthio)benzamide is a fascinating compound often explored in the realms of medicinal and synthetic chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(ethylthio)benzamide involves multi-step organic synthesis. One common approach is to start with a precursor benzamide compound, which undergoes functionalization to introduce the cyclopropyl and pyridazinyl groups.
Step 1: Start with 2-(ethylthio)benzamide.
Step 2: React this with a suitable cyclopropylating agent to introduce the cyclopropyl group.
Step 3: Further reaction with a pyridazinone derivative to form the desired pyridazinyl group.
Industrial Production Methods
In an industrial context, this compound might be synthesized using scalable methods that involve optimized reaction conditions such as:
Controlled temperatures
Catalytic agents to improve yield and selectivity
Continuous flow reactors for increased efficiency
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo several types of chemical reactions, including:
Oxidation: Typically involving reagents like m-chloroperbenzoic acid.
Reduction: Often using agents such as lithium aluminium hydride.
Substitution: Commonly seen in the benzamide ring, where electrophilic and nucleophilic substitution reactions can occur.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid at room temperature.
Reduction: Lithium aluminium hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide under UV light.
Major Products
Oxidation: Products include oxidized benzamide derivatives.
Reduction: Yields reduced forms of the parent compound, often removing oxo groups.
Substitution: Produces halogenated or functionalized derivatives of the benzamide ring.
Wissenschaftliche Forschungsanwendungen
Chemistry
In synthetic chemistry, this compound serves as an intermediate in the synthesis of more complex molecules, often used in drug discovery and development.
Biology
Biologically, N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(ethylthio)benzamide is studied for its potential as a bioactive molecule, interacting with various biological targets.
Medicine
In medicine, this compound shows promise in drug research, particularly for its potential therapeutic effects in treating certain diseases, thanks to its complex structure.
Industry
Industrially, it can be utilized in the development of new materials and chemicals with unique properties, leveraging its intricate molecular framework.
Wirkmechanismus
The compound's effects are typically mediated through specific molecular interactions with target proteins or enzymes. The cyclopropyl and pyridazinyl groups provide a unique interaction profile with various molecular pathways, influencing biological processes.
Vergleich Mit ähnlichen Verbindungen
When compared to other benzamide derivatives, N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(ethylthio)benzamide stands out due to its combination of the cyclopropyl and pyridazinyl moieties, which confer unique properties.
List of Similar Compounds
2-(ethylthio)benzamide derivatives: which lack the pyridazinyl group.
Cyclopropyl-benzamide compounds: which do not have the pyridazinyl substitution.
Pyridazinyl-benzamides: that lack the cyclopropyl group.
So there you have it! A dive into the fascinating world of this compound. Chemical curiosity truly never ends, does it?
Eigenschaften
IUPAC Name |
N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-2-ethylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-2-24-16-6-4-3-5-14(16)18(23)19-11-12-21-17(22)10-9-15(20-21)13-7-8-13/h3-6,9-10,13H,2,7-8,11-12H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPDLLHCBJKOQIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NCCN2C(=O)C=CC(=N2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(but-2-yn-1-ylsulfanyl)-3-[(oxolan-2-yl)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2893498.png)
![4-Methylsulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B2893499.png)
![3-(3,4-dichlorophenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B2893502.png)
![1-(3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-3-[(2,6-dichlorophenyl)methyl]-2-methyl-1,4-dihydropyridin-4-one](/img/structure/B2893503.png)

![N'-cyclopentyl-N-[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]ethanediamide](/img/structure/B2893505.png)


![trans-4-(5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol](/img/structure/B2893509.png)
![4-(2-{[Cyano(2-fluorophenyl)methyl]carbamoyl}eth-1-en-1-yl)benzamide](/img/structure/B2893510.png)


![2-Ethyl-6-(2-fluorophenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2893520.png)
